molecular formula C11H13NO3 B8255819 ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate

ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate

Cat. No.: B8255819
M. Wt: 207.23 g/mol
InChI Key: KKZTYTPGHSZBNZ-FNORWQNLSA-N
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Description

Ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate is an α,β-unsaturated ester featuring a pyridine ring substituted with a methoxy group at the 5-position. Such compounds are frequently employed as intermediates in organic synthesis, particularly in the preparation of pharmacologically active molecules or functional materials. The pyridine moiety enhances solubility in polar solvents and may influence binding interactions in biological systems .

Properties

IUPAC Name

ethyl (E)-3-(5-methoxypyridin-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(13)7-5-9-4-6-10(14-2)8-12-9/h4-8H,3H2,1-2H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZTYTPGHSZBNZ-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=NC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=NC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate typically involves the reaction of 5-methoxypyridine-2-carbaldehyde with ethyl acrylate in the presence of a base. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbon-carbon double bond can be reduced to form the corresponding alkane.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation can be used.

Major Products Formed

    Oxidation: Formation of 3-(5-hydroxypyridin-2-yl)acrylate.

    Reduction: Formation of ethyl 3-(5-methoxypyridin-2-yl)propanoate.

    Substitution: Formation of 3-(5-nitropyridin-2-yl)acrylate or 3-(5-bromopyridin-2-yl)acrylate.

Scientific Research Applications

ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Table 1: Structural Features of Ethyl (2E)-3-(5-Methoxypyridin-2-yl)prop-2-enoate and Analogs

Compound Substituent(s) Ring Type Ester Group Molecular Formula Reference
This compound 5-methoxy Pyridin-2-yl Ethyl C₁₁H₁₃NO₃ [Target]
Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate 5-bromo Pyridin-3-yl Ethyl C₁₀H₁₀BrNO₂
Methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate 6-hydroxy Pyridin-3-yl Methyl C₉H₉NO₃
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate 4-hydroxy Phenyl Ethyl C₁₁H₁₂O₃
Ethyl (2E)-3-(5′-methoxy-2′-propargyloxyphenyl)prop-2-enoate 5-methoxy, 2-propargyloxy Phenyl Ethyl C₁₆H₁₆O₄
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-methoxy, 2-cyano Phenyl Ethyl C₁₃H₁₃NO₃

Key Observations :

  • Pyridine vs.
  • Bromo substituents (electron-withdrawing) may enhance electrophilic reactivity .
  • Ester Group Variations : Methyl esters (e.g., ) generally exhibit lower molecular weights and higher volatility than ethyl esters.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Solubility Stability Acidity (pKa) Reference
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate Slightly water-soluble Stable at room temperature ~4.5–5.0
Ethyl (2E)-3-(2,4-dihydroxy-phenyl)prop-2-enoate Not reported Degrades under reflux conditions Not reported
Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate Lipophilic Stable if stored anhydrous Not reported

Key Observations :

  • Solubility : Pyridinyl derivatives (e.g., ) are more soluble in organic solvents than phenyl analogs due to the polarizable nitrogen atom.
  • Stability : α,β-unsaturated esters are prone to hydrolysis under acidic/basic conditions or thermal stress, as seen in umbelliferone derivatives .

Key Observations :

  • Synthetic Efficiency : High yields (e.g., 99% in ) are achievable for phenyl-based esters via optimized condensation protocols. Pyridinyl analogs may require specialized catalysts or protecting groups.
  • Applications : Pyridine-containing esters are explored in drug design due to their ability to modulate pharmacokinetic properties . Phenyl derivatives find use as food biomarkers (e.g., in vinegar ) or agrochemical intermediates .

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